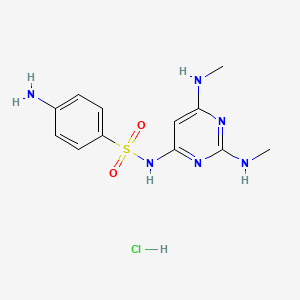
Ro 04-6790 dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ro 04-6790 dihydrochloride is a chemical compound known for its role as a selective antagonist of the 5-HT6 receptor. This compound has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ro 04-6790 dihydrochloride typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of Methylamino Groups: Methylamino groups are introduced at the 2 and 6 positions of the pyrimidine ring through nucleophilic substitution reactions.
Sulfonamide Formation: The benzenesulfonamide moiety is attached to the pyrimidine ring via a sulfonation reaction.
Final Amination: The amino group is introduced at the 4-position of the benzene ring through an amination reaction.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt form for increased stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially altering its electronic properties.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the amino groups.
Reduction: Reduced forms of the pyrimidine ring.
Substitution: Substituted derivatives with various functional groups replacing the methylamino groups.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its role in modulating neurotransmitter systems and its effects on cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating neurological and psychiatric disorders such as schizophrenia, depression, and anxiety.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The compound exerts its effects primarily by antagonizing the 5-HT6 receptor, a subtype of serotonin receptor. This interaction inhibits the receptor’s activity, leading to alterations in neurotransmitter release and modulation of neuronal signaling pathways. The compound’s action on the 5-HT6 receptor is associated with its potential therapeutic effects in various neurological and psychiatric conditions.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(2,6-dimethylamino-pyrimidin-4-yl)-benzenesulfonamide
- 4-amino-N-(2,6-diethylamino-pyrimidin-4-yl)-benzenesulfonamide
- 4-amino-N-(2,6-dipropylamino-pyrimidin-4-yl)-benzenesulfonamide
Uniqueness
Ro 04-6790 dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which confers high selectivity and affinity for the 5-HT6 receptor. This selectivity makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other similar compounds with different substitution patterns.
Properties
CAS No. |
202466-89-5 |
|---|---|
Molecular Formula |
C12H17ClN6O2S |
Molecular Weight |
344.82 g/mol |
IUPAC Name |
4-amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C12H16N6O2S.ClH/c1-14-10-7-11(17-12(15-2)16-10)18-21(19,20)9-5-3-8(13)4-6-9;/h3-7H,13H2,1-2H3,(H3,14,15,16,17,18);1H |
InChI Key |
OQAKWUKJALLLSA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=NC(=N1)NC)NS(=O)(=O)C2=CC=C(C=C2)N.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














